Cas no 18135-48-3 (Silane, (3-iodopropyl)trimethyl-)
Silane, (3-iodopropyl)trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Silane, (3-iodopropyl)trimethyl-
- 3-Iodo-1-(trimethylsilyl)propane
- 3-iodopropyl(trimethyl)silane
- (3-Iodopropyl)(trimethyl)silane #
- DTXSID60339085
- 18135-48-3
- (3-IODOPROPYL)TRIMETHYLSILANE
- SCHEMBL6853968
- EN300-7596920
- 3-iodopropyltrimethylsilane
- (3-iodopropyl)trimethysilane
-
- Inchi: 1S/C6H15ISi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
- InChI Key: RVLGUXNVMKOVQM-UHFFFAOYSA-N
- SMILES: ICCC[Si](C)(C)C
Computed Properties
- Exact Mass: 241.99835
- Monoisotopic Mass: 241.99877g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Silane, (3-iodopropyl)trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7596920-0.05g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 0.05g |
$101.0 | 2025-02-24 | |
| Enamine | EN300-7596920-0.1g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 0.1g |
$152.0 | 2025-02-24 | |
| Enamine | EN300-7596920-0.25g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 0.25g |
$216.0 | 2025-02-24 | |
| Enamine | EN300-7596920-0.5g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 0.5g |
$407.0 | 2025-02-24 | |
| Enamine | EN300-7596920-1.0g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 1.0g |
$528.0 | 2025-02-24 | |
| Enamine | EN300-7596920-2.5g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 2.5g |
$1034.0 | 2025-02-24 | |
| Enamine | EN300-7596920-5.0g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 5.0g |
$1530.0 | 2025-02-24 | |
| Enamine | EN300-7596920-10.0g |
(3-iodopropyl)trimethylsilane |
18135-48-3 | 95.0% | 10.0g |
$2269.0 | 2025-02-24 | |
| Aaron | AR0023JP-50mg |
Silane, (3-iodopropyl)trimethyl- |
18135-48-3 | 95% | 50mg |
$164.00 | 2023-12-15 | |
| Aaron | AR0023JP-100mg |
Silane, (3-iodopropyl)trimethyl- |
18135-48-3 | 95% | 100mg |
$234.00 | 2023-12-15 |
Silane, (3-iodopropyl)trimethyl- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Silane, (3-iodopropyl)trimethyl-
Introduction to Silane, (3-iodopropyl)trimethyl- (CAS No. 18135-48-3)
Silane, (3-iodopropyl)trimethyl- (CAS No. 18135-48-3) is a specialized organosilicon compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various applications, including material science, drug delivery systems, and nanotechnology. The presence of a trimethyl group and an iodopropyl side chain endows it with distinct reactivity and functionality, making it a valuable tool for researchers and industrial chemists alike.
The CAS No. 18135-48-3 identifier is a critical reference point for this compound, ensuring precise identification and differentiation from other silanes. This numbering system is universally recognized in the scientific community, facilitating accurate documentation, procurement, and regulatory compliance. The compound's molecular structure consists of a silicon atom bonded to three methyl groups and one propyl group that is further substituted with an iodine atom. This configuration imparts unique chemical characteristics that are exploited in various synthetic pathways and applications.
In recent years, Silane, (3-iodopropyl)trimethyl- has been extensively studied for its potential in cross-linking polymers and modifying surfaces. The iodopropyl moiety serves as an excellent handle for further functionalization through nucleophilic substitution reactions, allowing for the creation of complex hybrid materials. These materials find applications in coatings, adhesives, and biomedical devices where surface modification is essential for enhancing performance and biocompatibility.
One of the most compelling aspects of Silane, (3-iodopropyl)trimethyl-, particularly relevant to contemporary research, is its utility in the development of drug delivery systems. The ability to modify surfaces with this compound enables the creation of nanostructured platforms that can encapsulate therapeutic agents. These platforms can be designed to release drugs in a controlled manner, improving efficacy and reducing side effects. Recent studies have demonstrated its effectiveness in forming stable nanoparticles for targeted drug delivery in cancer therapy.
The trimethyl group on the silicon atom contributes to the compound's stability and hydrophobicity, making it suitable for applications where resistance to moisture and environmental degradation is required. This property is particularly valuable in the fabrication of electronic components where long-term reliability is paramount. Researchers have leveraged these characteristics to develop novel silicon-based materials with enhanced thermal and mechanical properties.
Furthermore, Silane, (3-iodopropyl)trimethyl-, when used as a precursor in organic synthesis, offers a versatile route to more complex molecules. The iodine atom provides a convenient site for further chemical transformations, enabling the synthesis of pharmaceutical intermediates and specialty chemicals. This flexibility has made it a preferred choice for synthetic chemists working on complex molecular architectures.
The compound's role in nanotechnology is another area of active investigation. By functionalizing surfaces with Silane, (3-iodopropyl)trimethyl-, scientists can create substrates that support the growth of nanomaterials with tailored properties. These substrates are essential for applications such as sensors, catalysts, and optoelectronic devices. The precision offered by this compound in surface engineering underscores its importance in advancing next-generation technologies.
Environmental considerations also play a significant role in the evaluation of Silane, (3-iodopropyl)trimethyl-. Efforts are ongoing to understand its biodegradability and ecological impact. Preliminary studies suggest that under certain conditions, the compound can undergo degradation into less harmful products. However, further research is needed to fully assess its environmental footprint and develop sustainable practices for its use.
The industrial applications of Silane, (3-iodopropyl)trimethyl-, particularly in the realm of coatings and adhesives, are well-documented. Its ability to form strong bonds between different materials makes it an ideal candidate for enhancing the durability and performance of these products. Manufacturers have adopted this compound to improve adhesion properties in automotive coatings, architectural films, and industrial linings.
In conclusion, Silane, (3-iodopropyl)trimethyl- (CAS No. 18135-48-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable it to serve as a key intermediate in synthetic chemistry, a modifier for surface properties, and a component in advanced drug delivery systems. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is likely to grow even further.
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